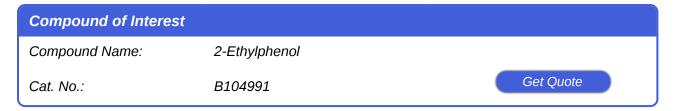


Application of 2-Ethylphenol in the Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylphenol is an aromatic organic compound that serves as a versatile ingredient in the fragrance industry.[1][2][3][4] Characterized by its distinct phenolic and smoky aroma, it is a key component in the formulation of a variety of perfumes and scented products.[1] Its unique olfactory profile allows it to impart complexity and depth, particularly in woody, leather, and smoky fragrance accords. This document provides detailed application notes, experimental protocols, and available data on **2-Ethylphenol** for its effective use in fragrance research and development.

Physicochemical and Olfactory Properties

A comprehensive understanding of **2-Ethylphenol**'s properties is crucial for its successful application in perfumery.



Property	Value
Molecular Formula	C ₈ H ₁₀ O
Molecular Weight	122.17 g/mol
CAS Number	90-00-6
Appearance	Colorless to pale yellow liquid
Odor Profile	Phenolic, smoky, with nuances described as medicinal and leathery.[1]
Boiling Point	195-197 °C
Melting Point	-18 °C
Flash Point	78 °C
Solubility	Insoluble in water; soluble in alcohol and oils.
Vapor Pressure	0.153 mmHg @ 25 °C[5]
LogP (Octanol/Water)	2.47

Olfactory Data

Quantitative olfactory data is essential for precise fragrance formulation.



Parameter	Value/Description
Odor Threshold	Not definitively determined in the provided search results. Safety data sheets indicate this value is "not determined".
Reported Odor Profile	Phenolic, smoky, medicinal, leathery.[1] The combination of these facets makes it a powerful modifying note.
Substantivity	Data on the substantivity of 2-Ethylphenol on skin and fabric is not readily available in the provided search results. This property is crucial for determining the longevity of the fragrance on a substrate.
Typical Use Level	Can range from trace amounts to several percent in a fragrance concentrate, depending on the desired effect.

Applications in Fragrance Compositions

2-Ethylphenol is a powerful modifier used to add warmth, depth, and complexity to various fragrance families.

Fragrance Families and Blending Partners:

- Leather Accords: **2-Ethylphenol** is instrumental in creating realistic and nuanced leather fragrances. Its smoky and phenolic character mimics the scent of tanned hides. It blends well with other classic leather notes such as isobutyl quinoline, birch tar, and castoreum.
- Woody Accords: In woody fragrances, 2-Ethylphenol can enhance the smoky and dry facets
 of ingredients like cedarwood, vetiver, and guaiacwood. It can be used to create "smoky
 woods" or "burnt wood" effects.
- Smoky Accords: It is a primary component for building smoky notes, often in conjunction with other phenolic compounds like guaiacol and syringol.



 Oriental and Chypre Fragrances: In these complex fragrance families, 2-Ethylphenol can introduce a unique phenolic and slightly animalic nuance, complementing spicy, resinous, and mossy notes.

Illustrative Accord Formulations:

The following are conceptual examples of how **2-Ethylphenol** can be incorporated into fragrance accords. The exact proportions would be refined by the perfumer based on the desired final aroma.

Smoky Leather Accord:

Ingredient	Parts	Olfactory Contribution
Isobutyl Quinoline	10	Intense, bitter, earthy leather
2-Ethylphenol	5	Smoky, phenolic, adds a dry, worn-leather facet
Birch Tar (rectified)	2	Smoky, tar-like, phenolic
Castoreum Tincture	1	Animalic, leathery, warm
Cedarwood Atlas	20	Woody, sweet, balsamic
Vetiver Haiti	15	Earthy, woody, smoky
Vanillin	3	Sweet, creamy, softens the harsh notes

Burnt Woods Accord:



Ingredient	Parts	Olfactory Contribution
Guaiacwood	30	Smoky, woody, slightly sweet
2-Ethylphenol	8	Enhances the smoky and burnt character, adds phenolic depth
Cedarwood Virginia	25	Dry, woody, pencil-shavings
Cypriol (Nagarmotha)	5	Earthy, woody, smoky
Patchouli	10	Earthy, woody, dark
Iso E Super	22	Velvety, woody, ambergris-like, enhances diffusion

Experimental Protocols Protocol 1: Sensory Evaluation of

Protocol 1: Sensory Evaluation of 2-Ethylphenol

Objective: To characterize the olfactory profile of **2-Ethylphenol** at different concentrations and establish a standardized descriptor list.

Materials:

- 2-Ethylphenol
- Odorless solvent (e.g., Dipropylene Glycol DPG or Ethanol)
- Glass vials with caps
- Pipettes
- Fragrance blotters (smelling strips)
- Sensory evaluation booths with controlled ventilation and lighting
- · Data collection forms or software

Procedure:



- Sample Preparation: Prepare dilutions of **2-Ethylphenol** in the chosen solvent at 10%, 1%, and 0.1% (w/w). Label the vials with randomized three-digit codes to blind the panelists.
- Panelist Selection and Training: Utilize a trained sensory panel of 8-12 individuals.
 Familiarize panelists with a lexicon of olfactory descriptors relevant to phenolic and smoky compounds (e.g., smoky, woody, leathery, medicinal, tar-like, animalic).
- Evaluation:
 - Each panelist dips a clean blotter into a coded vial.
 - The blotter is evaluated at three time points: immediately after dipping (top note), after 15 minutes (heart note), and after 1 hour (base note).
 - Panelists record the perceived odor descriptors and their intensity on a scale (e.g., 1 to 9, where 1 is very weak and 9 is very strong).
- Data Analysis: Compile the data from all panelists. Calculate the mean intensity for each descriptor at each time point and concentration. Create an olfactory profile chart for 2-Ethylphenol.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific aroma-active character of **2-Ethylphenol** as it elutes from a gas chromatograph.

Instrumentation and Materials:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Olfactory Detection Port (ODP)
- Capillary column suitable for fragrance analysis (e.g., DB-5 or DB-Wax)
- **2-Ethylphenol** sample diluted in a suitable solvent (e.g., ethanol)



Procedure:

- GC-MS/O Analysis:
 - Injector: 250°C, split or splitless mode.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 250°C and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Column Effluent Split: The effluent from the column is split between the detector (FID or MS) and the ODP (typically a 1:1 ratio).
 - ODP: The transfer line to the ODP should be heated to prevent condensation. Humidified air is introduced at the port to prevent drying of the nasal passages.
- Olfactometry: A trained panelist sniffs the effluent from the ODP throughout the GC run. The
 panelist records the retention time and a detailed description of any odors detected.
- Data Analysis: The retention times of the detected odors are correlated with the peaks on the chromatogram from the FID or MS. This allows for the precise identification of the compound responsible for each odor impression.

Protocol 3: Stability Testing of 2-Ethylphenol in a Fragrance Formulation

Objective: To evaluate the chemical stability of **2-Ethylphenol** in different cosmetic bases (e.g., alcoholic solution and an oil-in-water emulsion) under accelerated aging conditions.

Materials:

- Fragrance oil containing a known concentration of 2-Ethylphenol
- Ethanol (perfumer's grade)
- Oil-in-water emulsion base



- · Glass bottles with airtight seals
- Oven for accelerated aging (e.g., at 40°C)
- Gas Chromatograph with FID or MS (GC-FID/MS)

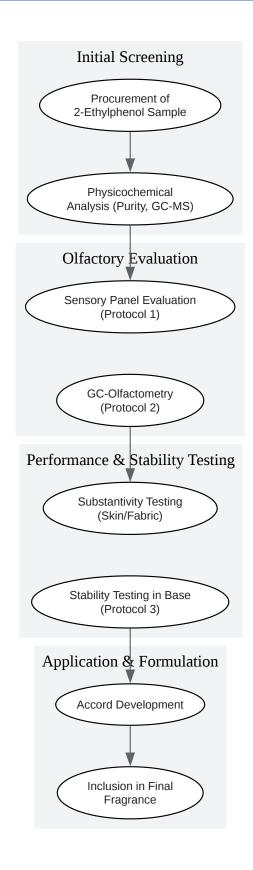
Procedure:

- Sample Preparation:
 - Prepare a 10% solution of the fragrance oil in ethanol.
 - Incorporate 1% of the fragrance oil into the oil-in-water emulsion base and homogenize.
- Storage Conditions:
 - Store samples of each preparation under different conditions:
 - Room temperature (20-25°C) in the dark (control).
 - Accelerated aging at 40°C in the dark.
 - Exposure to UV light at room temperature.
- Analysis:
 - At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take an aliquot of each sample.
 - Extract the fragrance components from the emulsion base using a suitable solvent extraction method.
 - Analyze the concentration of 2-Ethylphenol in all samples using a validated GC-FID or GC-MS method.
- Data Analysis: Plot the concentration of 2-Ethylphenol as a function of time for each storage condition. This will provide an indication of its stability in the different cosmetic bases. Any significant decrease in concentration suggests degradation.

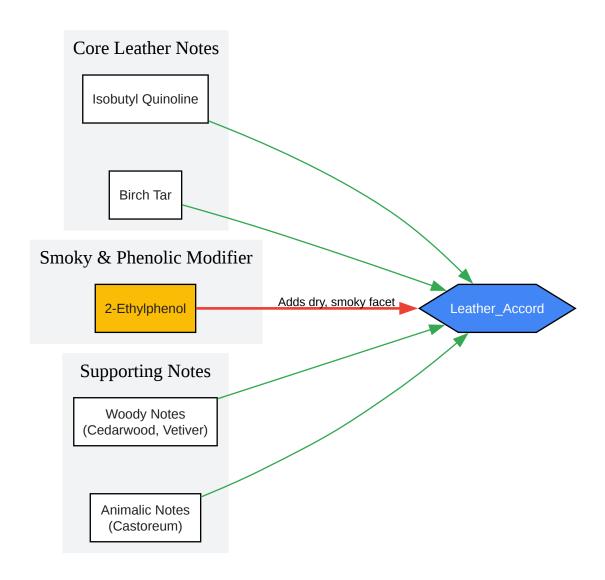


Visualizations Experimental Workflow for Fragrance Ingredient Evaluation









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